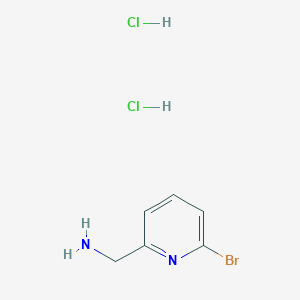![molecular formula C13H14O3 B6157213 2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran-4-one CAS No. 80127-39-5](/img/new.no-structure.jpg)
2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran-4-one is an organic compound that belongs to the class of pyranones It is characterized by a benzyloxy group attached to a dihydropyranone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran-4-one can be achieved through several methods. One common approach involves the reaction of benzyloxyacetaldehyde with dihydropyran in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, and the product is obtained after purification through column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxycarboxylic acids, while reduction may produce benzyloxymethyl alcohols.
科学的研究の応用
2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.
作用機序
The mechanism of action of 2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran-4-one involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, which may influence the compound’s binding affinity to enzymes or receptors. The dihydropyranone ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules.
類似化合物との比較
Similar Compounds
2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran-4-one: shares structural similarities with other benzyloxy-substituted pyranones and pyran derivatives.
Benzimidazole derivatives: These compounds also contain benzyloxy groups and exhibit a range of biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of the benzyloxy group and the dihydropyranone ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
特性
CAS番号 |
80127-39-5 |
|---|---|
分子式 |
C13H14O3 |
分子量 |
218.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



